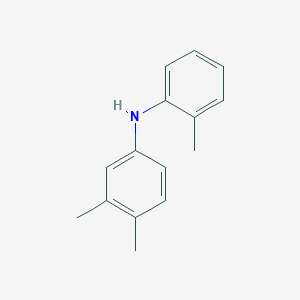
3,4-Dimethyl-N-(o-tolyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-N-(o-tolyl)aniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the aniline ring is substituted with two methyl groups at the 3 and 4 positions and an o-tolyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This reaction typically requires a palladium catalyst, a suitable ligand, and a base, and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Buchwald-Hartwig amination or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,4-Dimethyl-N-(o-tolyl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethyl-N-(o-tolyl)aniline
- 4-Nitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
Uniqueness
3,4-Dimethyl-N-(o-tolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
3,4-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-8-9-14(10-13(11)3)16-15-7-5-4-6-12(15)2/h4-10,16H,1-3H3 |
InChI-Schlüssel |
LQMZMBIUEPCWIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


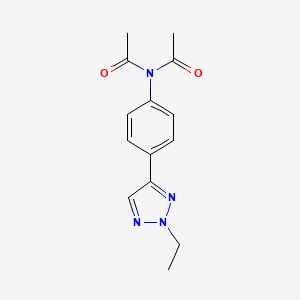

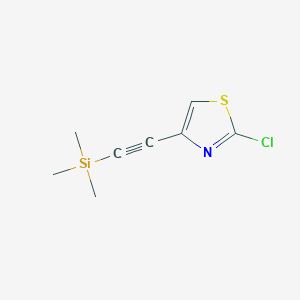
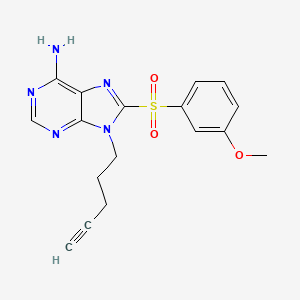

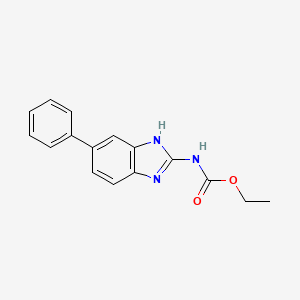

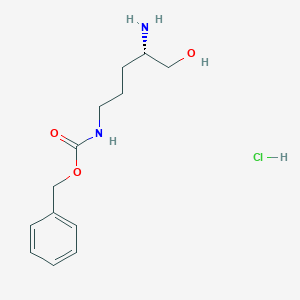
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
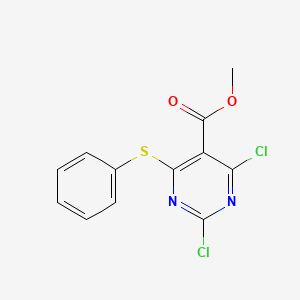
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
